molecular formula C6H9N3S B11776556 (4-Amino-2-methylpyrimidin-5-yl)methanethiol CAS No. 1967-85-7

(4-Amino-2-methylpyrimidin-5-yl)methanethiol

Cat. No.: B11776556
CAS No.: 1967-85-7
M. Wt: 155.22 g/mol
InChI Key: NUOCPDUXXOVQIU-UHFFFAOYSA-N
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Description

(4-Amino-2-methylpyrimidin-5-yl)methanethiol is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of an amino group, a methyl group, and a methanethiol group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylpyrimidin-5-yl)methanethiol typically involves the reaction of 2-methylpyrimidine derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 4-amino-2-methylpyrimidine as a starting material, which is then reacted with methanethiol in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methylpyrimidin-5-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure selective and efficient reactions .

Major Products

Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted pyrimidines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(4-Amino-2-methylpyrimidin-5-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-2-methylpyrimidin-5-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-methylpyrimidin-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various synthetic and therapeutic applications .

Properties

CAS No.

1967-85-7

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methanethiol

InChI

InChI=1S/C6H9N3S/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)

InChI Key

NUOCPDUXXOVQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CS

Origin of Product

United States

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